molecular formula C9H10N2O2 B8716110 Ethyl 4-(cyanomethyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(cyanomethyl)-1H-pyrrole-2-carboxylate

Cat. No. B8716110
M. Wt: 178.19 g/mol
InChI Key: HIKORVYCMYKIHL-UHFFFAOYSA-N
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Patent
US08541412B2

Procedure details

A solution of the product obtained in Step E and sodium cyanide (0.225 g) in ethanol is heated at reflux for 72 hours. After evaporation to dryness, the residue is taken up in a mixture of CH2Cl2/water. The aqueous phase is extracted three times with CH2Cl2. The organic phases are combined. The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness to yield the title product which is used directly in the next Step.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([O:4][C:5]([C:7]1[NH:11][CH:10]=[C:9]([CH2:12][N+](C)(C)C)[CH:8]=1)=[O:6])[CH3:3].[C-:17]#[N:18].[Na+]>C(O)C>[C:17]([CH2:12][C:9]1[CH:8]=[C:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])[NH:11][CH:10]=1)#[N:18] |f:0.1,2.3|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C(C)OC(=O)C1=CC(=CN1)C[N+](C)(C)C
Name
Quantity
0.225 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness
ADDITION
Type
ADDITION
Details
the residue is taken up in a mixture of CH2Cl2/water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC=1C=C(NC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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